Product packaging for 2h-[1,4]Oxazino[3,4-b][1,3]oxazine(Cat. No.:CAS No. 300857-59-4)

2h-[1,4]Oxazino[3,4-b][1,3]oxazine

Cat. No.: B12578783
CAS No.: 300857-59-4
M. Wt: 137.14 g/mol
InChI Key: SKOVEMUHUXXGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-[1,4]Oxazino[3,4-b][1,3]oxazine (CAS 300857-59-4) is an oxazine-based heterocyclic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . Oxazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Research indicates that structurally similar 1,4-oxazine analogs are being explored for their potential in cancer therapeutics , particularly for targeting hypoxic tumor cells which are often resistant to conventional radiation and chemotherapy . These hybrid compounds, designed with both a reductive group and a cytotoxic group, can act as novel bioreductive agents, showing selective cytotoxicity under hypoxic conditions while sparing normoxic cells . Furthermore, recent studies on 2H-[1,4]oxazino-fused quinazoline derivatives highlight the ongoing investigation of this scaffold as potent irreversible EGFR tyrosine kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC) . Beyond oncology, the oxazine core is found in compounds with a range of pharmaceutical applications, including use as antidepressants, treatments for Parkinson's disease, and anti-inflammatory agents . This product is intended for research and development use only in laboratory settings. It is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B12578783 2h-[1,4]Oxazino[3,4-b][1,3]oxazine CAS No. 300857-59-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

300857-59-4

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2H-[1,3]oxazino[2,3-c][1,4]oxazine

InChI

InChI=1S/C7H7NO2/c1-2-8-3-5-9-6-7(8)10-4-1/h1-3,5-6H,4H2

InChI Key

SKOVEMUHUXXGAW-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C=COC=C2O1

Origin of Product

United States

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Methodologies for Structural Assignment

A combination of high-resolution spectroscopic methods provides the necessary evidence for the unambiguous assignment of the molecular structure, including stereochemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the stereochemistry of complex molecules. In the case of analogous fused oxazine (B8389632) systems, such as jcsp.org.pkmdpi.comoxazino[2,3-b] jcsp.org.pkmdpi.comoxazines, ¹H and ¹³C NMR spectra are crucial for establishing the connectivity and relative orientation of atoms. mdpi.com

For instance, in the diastereoselective synthesis of partially saturated jcsp.org.pkmdpi.comoxazino[2,3-b] jcsp.org.pkmdpi.comoxazines, the coupling constants observed in ¹H NMR spectra provide definitive evidence for the stereochemical arrangement of protons on the fused rings. A high value for the coupling constant (J) between adjacent protons, typically in the range of 9–11 Hz, is indicative of a pseudo-axial orientation for both protons. mdpi.com This information is critical for determining the cis or trans fusion of the two oxazine rings. In the case of the studied jcsp.org.pkmdpi.comoxazino[2,3-b] jcsp.org.pkmdpi.comoxazine derivatives, a cis-junction of the two oxazine rings was observed. mdpi.com

It is also noteworthy that the NMR spectra of some conformationally labile fused oxazine systems may exhibit broadened signals, which can be attributed to the inversion of the six-membered rings and nitrogen inversion. mdpi.com

Table 1: Representative ¹H NMR Data for an Analogous Fused Oxazine System

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-4a 4.50 d 9.5
H-5 3.80 m -

Note: Data is hypothetical and based on typical values for analogous structures.

In the study of jcsp.org.pkmdpi.comoxazino[2,3-b] jcsp.org.pkmdpi.comoxazine derivatives, single-crystal X-ray analysis confirmed the cis-junction of the two oxazine rings, which was initially suggested by NMR data. mdpi.com This analysis provides a solid-state picture of the molecule's preferred conformation. The anomeric interaction within the O-N-O moiety is suggested to favor the cis-fused conformation. mdpi.com

Table 2: Selected Crystallographic Data for an Analogous Fused Oxazine Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
β (°) 105.67

Note: Data is hypothetical and based on typical values for analogous structures.

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are essential for confirming the elemental composition of a newly synthesized compound. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample.

For analogous fused oxazine systems like pyrano-1,3-oxazines, electron impact (EI) mass spectrometry has been used to study their fragmentation patterns. jcsp.org.pk The most prominent fragmentation often involves the cleavage of the bond alpha to the oxazine ring, leading to characteristic fragment ions. jcsp.org.pk In more complex fused systems, the fragmentation pathways can provide valuable clues about the structural arrangement of the rings. For example, a retro-Diels-Alder type fragmentation has been observed in some pyrano-oxazine compounds. jcsp.org.pk

Conformational Preferences and Dynamics of the Fused Ring System

Saturated six-membered heterocyclic rings, such as those in oxazine moieties, are not planar and adopt various puckered conformations to minimize steric and torsional strain. The most common conformations are the chair, boat, and twist-boat forms. For most saturated six-membered heterocycles, the chair conformation is the most stable. researchgate.net

In a fused ring system, the puckering of one ring can influence the conformation of the adjacent ring. The junction between the two rings can also introduce additional conformational constraints. The cis-fusion observed in the X-ray structure of jcsp.org.pkmdpi.comoxazino[2,3-b] jcsp.org.pkmdpi.comoxazines dictates a specific relative orientation of the two rings. mdpi.com The conformational dynamics of such systems can involve ring inversion, where one chair conformation converts to another, often through a higher-energy twist-boat intermediate.

The presence of heteroatoms (nitrogen and oxygen) in the oxazine rings has a profound effect on their conformational preferences. The lone pairs of electrons on the heteroatoms can engage in stereoelectronic interactions that stabilize or destabilize certain conformations.

In tetrahydro-1,3-oxazines, the presence of a second heteroatom in the β-position to the nitrogen can influence the conformational preference of substituents on the nitrogen. rsc.org Furthermore, computational studies on 3-methyltetrahydro-1,3-oxazine have shown that the interconversion between axial and equatorial chair conformers can occur through multiple pathways, including several twist forms, with the preferred path involving direct chair-chair transition via pyramidal inversion of the nitrogen atom. researchgate.net The anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar σ* orbital, can also play a significant role in stabilizing certain conformations in oxazine rings.

Spectroscopic Investigations of Conformational Isomerism

The conformational isomerism of oxazine derivatives has been a subject of interest, with various spectroscopic techniques providing valuable insights into their dynamic behavior in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been a powerful tool in elucidating the preferred conformations and the energy barriers associated with ring inversions.

For instance, studies on 1,4-oxazine have shown that it exists entirely as the 4H-isomer in solution. researchgate.net The parent 1,4-oxazine is a reactive and unstable compound, but its spectroscopic characterization has been achieved. rsc.orgresearchgate.net The 1H and 13C NMR chemical shifts provide information about the electronic environment of the nuclei, which is influenced by the ring's conformation. researchgate.net

In the case of amide-substituted squaraine dyes, which feature rotational isomerism, a combination of spectroscopic and computational methods has revealed the presence of two rotational isomers at room temperature. nih.gov The rotational barrier is influenced by hydrogen bonds between the amido substituents and the oxygen atoms of the squaraine core. nih.gov This highlights how substituents can significantly impact the conformational dynamics of a molecule.

The following table summarizes representative NMR data for a related oxazine derivative, which helps in understanding the chemical environment of the atoms within the ring system.

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-24.32t5.0
H-33.75t5.0
H-56.28d8.0
H-65.85d8.0
Data is hypothetical and for illustrative purposes based on general knowledge of oxazine derivatives.

Tautomeric Equilibria and Isomeric Forms (If Applicable)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the context of oxazine derivatives, keto-enol and imine-enamine tautomerism are plausible, especially when appropriate substituents are present.

For example, photochromism based on keto-enol tautomerization has been observed in phenazine-2,3-diol derivatives, which can be considered complex analogs of oxazines. rsc.org Upon photoirradiation at low temperatures, the enol form can transform into the keto form. rsc.org This process is often mediated by excited-state intermolecular proton transfer. rsc.org

While specific studies on the tautomerism of 2H- wikipedia.orgrsc.orgoxazino[3,4-b] wikipedia.orgresearchgate.netoxazine are not available, the potential for such equilibria exists, particularly if functional groups capable of proton transfer are present on the heterocyclic core. The stability of different tautomers can be influenced by factors such as solvent polarity and the ability to form intramolecular hydrogen bonds. The study of azo dyes based on 7-hydroxyquinoline has shown that these molecules can exist as a mixture of azo and hydrazone tautomers in solution. beilstein-journals.org

Solid-State vs. Solution-State Conformations

The conformation of a molecule can differ between the solid state and in solution. In the solid state, packing forces in the crystal lattice can influence and stabilize a particular conformation that may not be the most stable one in solution, where solvent effects play a significant role.

X-ray crystallography is the definitive method for determining the solid-state conformation of molecules. For benzoxazine derivatives, crystallographic studies have revealed various conformations of the oxazine ring. For example, in a fluorinated bis-benzoxazine, the fused oxazine ring adopts an approximately half-chair conformation. nih.gov In another case, the six-membered 3,4-dihydro-2H-1,3-oxazine ring was found to adopt a screw boat conformation. researchgate.net

In solution, the conformation can be more flexible, and an equilibrium between different conformers may exist. The Diels-Alder reaction of HPMI-fa, an AB-type benzoxazine monomer, was found to be suppressed in solvents with low polarity, indicating that the reactivity and presumably the conformation of the molecule are sensitive to the solvent environment. acs.org

The following table contrasts the observed conformations of some benzoxazine derivatives in the solid state.

Compound Oxazine Ring Conformation in Solid State
Fluorinated bis-benzoxazineApproximately half-chair nih.gov
3,4-Dihydro-3,6-dimethyl-1,3,2H-benzoxazineScrew boat researchgate.net

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding plays a crucial role in determining the crystal packing of molecules. In the solid state, intermolecular hydrogen bonds can lead to the formation of well-defined supramolecular architectures, such as chains, sheets, or three-dimensional networks. nih.gov

In the crystal structure of a fluorinated bis-benzoxazine, the dominant intermolecular interaction is a C-H···F hydrogen bond. nih.gov These interactions link the molecules into a sheet structure, which is further stabilized by C-H···π contacts. nih.gov The presence and nature of hydrogen bonding can significantly influence the physical properties of the material.

For phenazine-2,3-diol derivatives, one-dimensional intermolecular N-H···O and O-H···N hydrogen bonding networks have been observed in the crystalline state. rsc.org The formation of such continuous hydrogen bonding is believed to be involved in the keto-enol tautomerization process. rsc.org The study of diaminotriazine derivatives has also highlighted the role of hydrogen bonding in the formation of molecular glasses, where the formation of aggregates that pack poorly is favored. researchgate.net

The analysis of Hirshfeld surfaces can provide further insights into intermolecular interactions, as demonstrated in a study of a di-benzoated benzoxazine dimer where C-H···O and C-H···π interactions were confirmed. researchgate.net

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions on the Core Structure

There is no available information on whether the 2H- researchgate.netrsc.orgOxazino[3,4-b] researchgate.netnih.govoxazine (B8389632) core can undergo electrophilic aromatic substitution. The absence of an aromatic ring within the core fused structure makes this type of reaction unlikely unless aromatic substituents are present.

Nucleophilic Addition and Substitution Pathways

No studies documenting nucleophilic addition or substitution reactions on the 2H- researchgate.netrsc.orgOxazino[3,4-b] researchgate.netnih.govoxazine system have been found.

Ring-Opening and Ring-Contraction Reactions

The susceptibility of the 2H- researchgate.netrsc.orgOxazino[3,4-b] researchgate.netnih.govoxazine rings to opening or contraction under various conditions (e.g., acidic, basic, thermal) has not been reported in the scientific literature.

Oxidation and Reduction Chemistry of the Oxazino-Oxazine System

There are no published data on the oxidation or reduction of the 2H- researchgate.netrsc.orgOxazino[3,4-b] researchgate.netnih.govoxazine molecule.

Rearrangement Reactions and Their Mechanistic Insights

Mechanistic studies or reports of rearrangement reactions involving the 2H- researchgate.netrsc.orgOxazino[3,4-b] researchgate.netnih.govoxazine scaffold are absent from the current literature.

Catalytic Transformations Involving the 2H-Oxazino[3,4-b]oxazine Scaffold

No research has been found describing the use of the 2H- researchgate.netrsc.orgOxazino[3,4-b] researchgate.netnih.govoxazine system in catalytic transformations, either as a substrate, catalyst, or ligand.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and, consequently, the geometry of molecules. For 2H- nih.govresearchgate.netoxazino[3,4-b] nih.govrsc.orgoxazine (B8389632), DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry.

This process involves starting with an initial guess of the structure and iteratively solving the DFT equations to find the coordinates that correspond to the minimum energy. A common approach involves using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set such as 6-311+G(d,p) to provide a robust description of the electronic environment. researchgate.netdergipark.org.tr The optimization would reveal critical geometric parameters. Based on studies of similar heterocyclic systems, one would expect the oxazine rings to adopt non-planar conformations, such as a semi-chair or boat-like structure, to minimize steric strain. researchgate.net

Hypothetical Optimized Geometric Parameters for 2H- nih.govresearchgate.netOxazino[3,4-b] nih.govrsc.orgoxazine (DFT/B3LYP/6-311+G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-O (oxazine)~1.37 Å
Bond LengthC-N (oxazine)~1.45 Å
Bond LengthC=C~1.34 Å
Bond AngleC-O-C~115°
Bond AngleC-N-C~118°
Dihedral AngleH-C-C-HVaries depending on ring pucker

Quantum Chemical Descriptors and Reactivity Predictions

Once the optimized geometry is obtained, a wealth of quantum chemical descriptors can be calculated to predict the reactivity of 2H- nih.govresearchgate.netoxazino[3,4-b] nih.govrsc.orgoxazine. These descriptors arise from the electronic structure and provide insight into the molecule's stability and propensity to react. rsc.org

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests it is more easily oxidized.

Electron Affinity (EA): The energy released when an electron is added. A higher EA indicates a greater ability to accept an electron.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger energy gap between the HOMO and LUMO correlates with greater hardness and stability. researchgate.net

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Table of Predicted Quantum Chemical Descriptors

DescriptorFormulaHypothetical Value (eV)
Ionization Potential (IP)-EHOMO7.5
Electron Affinity (EA)-ELUMO1.2
Electronegativity (χ)(IP + EA) / 24.35
Chemical Hardness (η)(IP - EA) / 23.15
Softness (S)1 / (2η)0.16
Electrophilicity Index (ω)χ² / (2η)3.01

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of the molecule at its energy minimum, 2H- nih.govresearchgate.netoxazino[3,4-b] nih.govrsc.orgoxazine is a flexible system that can adopt various conformations. Molecular dynamics (MD) simulations are used to explore this conformational landscape by simulating the atomic motions over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can reveal how the rings flex and pucker at a given temperature. nih.gov

An MD simulation would provide information on:

The relative stability of different conformers (e.g., chair vs. boat).

The energy barriers for interconversion between conformers.

The distribution of bond lengths and angles over time, giving a more realistic picture of the molecular structure.

For a molecule like this, the simulation would likely show rapid puckering of the individual oxazine rings and potentially slower, larger-scale motions of the entire fused system.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. bhu.ac.in

HOMO: This orbital represents the region from which an electron is most likely to be donated. In a reaction with an electrophile, the HOMO is the primary site of attack. For 2H- nih.govresearchgate.netoxazino[3,4-b] nih.govrsc.orgoxazine, the HOMO is expected to have significant density on the electron-rich oxygen and nitrogen atoms, as well as the C=C double bond.

LUMO: This orbital is the most likely destination for an accepted electron. In a reaction with a nucleophile, the LUMO indicates the probable site of attack. The LUMO is likely to be distributed over the carbon atoms, particularly those adjacent to the electronegative heteroatoms.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Predicted FMO Properties

OrbitalPredicted Energy (eV)Likely Localization
HOMO-7.5N, O atoms, C=C bond
LUMO-1.2Carbon atoms adjacent to N and O
HOMO-LUMO Gap6.3-

Spectroscopic Property Predictions (NMR, IR, UV-Vis) through Computational Methods

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound.

NMR (Nuclear Magnetic Resonance): DFT can be used to calculate the magnetic shielding constants of each nucleus, which can then be converted into chemical shifts (δ). nih.gov By comparing calculated ¹H and ¹³C NMR spectra with experimental data (if available), one can confirm the structure. dergipark.org.tr For 2H- nih.govresearchgate.netoxazino[3,4-b] nih.govrsc.orgoxazine, distinct signals would be predicted for the protons and carbons in the different chemical environments of the fused ring system.

IR (Infrared): The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in an IR spectrum. Key predicted vibrations for this molecule would include C-H stretching, C=C stretching, and C-O and C-N bond vibrations. rasayanjournal.co.in

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. researchgate.net The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The transitions would likely be of the n → π* and π → π* type, originating from the lone pairs on the heteroatoms and the π-system of the double bond.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the exploration of potential chemical reactions involving 2H- nih.govresearchgate.netoxazino[3,4-b] nih.govrsc.orgoxazine. By modeling a reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state provides the activation energy, which is crucial for understanding the reaction rate. For instance, one could model the [3+3] annulation reaction that could potentially form this bicyclic system or its subsequent rearrangement. mdpi.com This involves locating the transition state structure and confirming it has exactly one imaginary vibrational frequency.

Derivatization and Structural Modification Strategies

Functionalization at Peripheral Positions of the Core Scaffold

The peripheral positions of the 2H- rsc.orgresearchgate.netOxazino[3,4-b] rsc.orgrsc.orgoxazine (B8389632) core offer numerous opportunities for introducing a wide range of functional groups. These modifications can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn influence its biological activity.

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of halogen, alkyl, and aryl groups can be achieved through various modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, palladium-catalyzed reactions could be employed to introduce aryl and some alkyl groups. rsc.org Rhodium-catalyzed C-H activation is another advanced strategy that allows for the direct functionalization of the heterocyclic scaffold, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials. nih.gov

The choice of substituent can dramatically alter the molecule's properties. For example, the introduction of a p-tolyl group can increase hydrophobicity, which may enhance interactions with hydrophobic pockets in target proteins. nih.gov

Table 1: Potential Peripheral Functionalization Reactions

Reaction Type Reagents and Conditions (Hypothetical) Potential Substituents
Palladium-catalyzed Cross-Coupling Aryl boronic acid, Pd catalyst, base Phenyl, substituted phenyls
Rhodium-catalyzed C-H Activation Alkene/Alkyne, Rh catalyst, acid co-catalyst Various alkyl and alkenyl groups

Amidation, Esterification, and Etherification Reactions

Assuming the presence of suitable functional group handles on the core scaffold, such as hydroxyl or carboxyl groups introduced during synthesis or subsequent modifications, standard amidation, esterification, and etherification reactions can be performed. For example, a hydroxyl group could be converted to an ether to modulate hydrogen bonding capacity and lipophilicity. An ester could be introduced, which can also serve as a prodrug moiety, to be hydrolyzed in vivo to release the active compound. researchgate.net

Preparation of Diverse Library Compounds from the 2H-Oxazino[3,4-b]oxazine Core

The generation of a library of diverse compounds based on this core scaffold is essential for exploring its potential in drug discovery. High-throughput synthesis techniques, such as solid-phase synthesis or microwave-assisted reactions, could be adapted for this purpose. researchgate.netnih.gov For instance, a "sub-monomer" approach, similar to that used for peptoid libraries, could potentially be developed to assemble a variety of building blocks onto the core structure. nih.gov The goal would be to create a collection of molecules with a wide range of substituents at various positions to systematically probe the structure-activity relationship (SAR). nih.gov

Design Principles for Modulating Molecular Recognition Features

The ability of a molecule to interact specifically with a biological target is governed by the principles of molecular recognition. nih.govfiveable.meeurekaselect.com For the 2H- rsc.orgresearchgate.netOxazino[3,4-b] rsc.orgrsc.orgoxazine scaffold, key design principles would involve:

Shape Complementarity: Modifying the substituents to match the shape and size of the target's binding pocket. fiveable.me

Electrostatic and Hydrogen Bonding Interactions: Introducing or modifying functional groups that can form favorable electrostatic and hydrogen bonds with the target. The nitrogen and oxygen atoms within the core are potential hydrogen bond acceptors. fiveable.menih.gov

Hydrophobic Interactions: Incorporating lipophilic groups to interact with hydrophobic regions of the target. nih.govfiveable.me

π-π Stacking: The introduction of aromatic rings could facilitate π-π stacking interactions with aromatic residues in the target protein. fiveable.me

By systematically varying the functional groups on the scaffold, one can fine-tune these interactions to optimize binding affinity and selectivity.

Prodrug and Pro-molecule Design Based on the Core Structure (Focus on Chemical Design Principles)

The design of prodrugs aims to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. researchgate.net For the 2H- rsc.orgresearchgate.netOxazino[3,4-b] rsc.orgrsc.orgoxazine core, several chemical design principles for prodrugs could be applied:

Ester Prodrugs: If the parent molecule contains a hydroxyl group, it can be esterified. The resulting ester can be more lipophilic, enhancing membrane permeability, and can be cleaved by esterases in the body to release the active drug. A well-known example of this strategy is valacyclovir, an ester prodrug of acyclovir. rsc.orgnih.gov

Amide Prodrugs: Similarly, an amine functionality could be converted to an amide, which can be designed to be cleaved by specific amidases.

Triggered Release Systems: More advanced prodrug strategies involve linkers that are cleaved in response to a specific physiological trigger, such as a change in pH or the presence of a specific enzyme. researchgate.net This approach allows for targeted drug delivery.

The key is to design a cleavable linkage that is stable in the systemic circulation but is efficiently broken at the desired site of action. researchgate.net

Polymer-Supported Synthesis of 2H-Oxazino[3,4-b]oxazine Derivatives

The application of solid-phase synthesis has become a cornerstone in combinatorial chemistry and the rapid generation of heterocyclic compound libraries. This methodology offers significant advantages, including simplified purification procedures and the potential for automation. While the current body of scientific literature does not specifically detail the polymer-supported synthesis of the 2H- nih.govorganic-chemistry.orgOxazino[3,4-b] nih.govnih.govoxazine scaffold, strategies employed for the solid-phase synthesis of other oxazine and bicyclic heterocyclic systems can provide a foundational blueprint for its potential development.

The principles of solid-phase organic synthesis (SPOS) are adaptable and have been successfully applied to a variety of heterocyclic cores. For instance, solid-phase techniques have been developed for the synthesis of 3,4-dihydro-2H-1,4-oxazines, where key intermediates are anchored to a polymer support, undergo cyclization, and are subsequently cleaved to yield the final product. organic-chemistry.org Similarly, the synthesis of bicyclic peptides on a solid support demonstrates the feasibility of constructing complex, fused ring systems through sequential, resin-bound reactions. nih.govmdpi.com

A speculative polymer-supported strategy for assembling the 2H- nih.govorganic-chemistry.orgOxazino[3,4-b] nih.govnih.govoxazine core could be envisioned. This approach would likely involve anchoring a suitable precursor, such as a substituted 3,4-dihydro-2H-1,4-oxazine, to a solid support. Subsequent on-resin reactions would then be performed to construct the second fused nih.govnih.govoxazine ring. The choice of resin, linker, and cleavage conditions would be critical to the success of such a synthetic route, requiring careful optimization to ensure compatibility with the requisite chemical transformations.

The development of such a polymer-supported pathway would be a significant advancement, enabling the efficient production of a library of 2H- nih.govorganic-chemistry.orgOxazino[3,4-b] nih.govnih.govoxazine derivatives for further investigation. The table below outlines a hypothetical reaction scheme based on established solid-phase synthesis principles.

Table 1: Hypothetical Polymer-Supported Synthesis of a 2H- nih.govorganic-chemistry.orgOxazino[3,4-b] nih.govnih.govoxazine Derivative

StepDescriptionReagents and Conditions
1 Resin Loading Attachment of a suitable starting material (e.g., a protected aminophenol) to a solid support, such as a Wang or Rink amide resin.
2 First Ring Formation On-resin synthesis of the initial 1,4-oxazine ring through reaction with a suitable bifunctional reagent.
3 Deprotection/Activation Removal of a protecting group to reveal a reactive site for the second cyclization.
4 Second Ring Formation Intramolecular or intermolecular cyclization to form the fused nih.govnih.govoxazine ring system.
5 Cleavage Release of the final 2H- nih.govorganic-chemistry.orgOxazino[3,4-b] nih.govnih.govoxazine derivative from the solid support using appropriate cleavage reagents (e.g., trifluoroacetic acid).
6 Purification Purification of the cleaved product, typically by high-performance liquid chromatography (HPLC).

This proposed strategy, while theoretical, is grounded in well-established solid-phase synthesis methodologies that have been successfully applied to a wide array of complex heterocyclic systems. organic-chemistry.orgnih.govmdpi.com Further research and experimental validation are necessary to realize the polymer-supported synthesis of this specific class of compounds.

Future Research Directions and Synthetic Challenges

Development of Novel and Efficient Synthetic Routes

The primary challenge in studying 2H- researchgate.netmdpi.comOxazino[3,4-b] researchgate.netbohrium.comoxazine (B8389632) is the absence of established synthetic routes. Future research must focus on creating efficient and modular strategies for its construction. Drawing inspiration from the synthesis of related oxazine systems, several potential pathways can be envisioned.

Sequential Annulation: A plausible approach involves the stepwise construction of the two rings. This could begin with a pre-functionalized researchgate.netmdpi.comoxazine core, followed by the annulation of the researchgate.netbohrium.comoxazine ring. Multicomponent reactions (MCRs), which have been successfully used for simpler oxazines, could offer an efficient method by combining three or more reactants in a single step to build the fused system. tandfonline.com

Intramolecular Cyclization Strategies: Designing a linear precursor containing all the necessary atoms for both rings, which can undergo a tandem intramolecular cyclization, is another promising direction. This could involve leveraging reactions like intramolecular hydroamination or cycloadditions. organic-chemistry.org

Catalytic Approaches: The use of transition metal catalysis, for instance, palladium-catalyzed cyclization, has proven effective for creating chiral oxazines and could be adapted for the diastereoselective or enantioselective synthesis of the target fused system. nih.govrsc.org

A comparative table of hypothetical synthetic strategies is presented below.

Synthetic Strategy Potential Precursors Key Transformation Anticipated Advantages Potential Challenges
Sequential AnnulationSubstituted 2-amino-2H-1,4-oxazine, Aldehyde/KetoneMannich-type reaction or Pictet-Spengler analogModular; allows for diverse substitutions.Control of regioselectivity; harsh conditions may be required.
Intramolecular CyclizationN-(2-hydroxyethyl)propargylamine derivativeMetal-catalyzed hydroamination/cyclizationHigh atom economy; potential for stereocontrol. organic-chemistry.orgSynthesis of complex linear precursors.
[4+2] CycloadditionSubstituted 1,3-oxazine-based diene and a dienophileDiels-Alder reactionConvergent; potential for high stereoselectivity.Limited availability of suitable dienes; regioselectivity issues.

Exploration of Unconventional Reactivity Patterns

The fusion of the electron-rich researchgate.netmdpi.comoxazine ring with the researchgate.netbohrium.comoxazine moiety is expected to result in unique electronic properties and reactivity. The nitrogen and oxygen atoms in the fused system create a molecule with varied electron densities, suggesting multiple sites for potential reactions. Future work should investigate:

Ring Stability and Rearrangements: The stability of the fused ring system under acidic, basic, and thermal conditions needs to be established. The potential for ring-opening, ring contraction, or rearrangements, such as the Smiles rearrangement noted in benzoxazine synthesis, should be explored. nih.gov

Electrophilic and Nucleophilic Reactions: Mapping the reactivity of the scaffold towards various electrophiles and nucleophiles will be crucial. The bridgehead nitrogen and carbons adjacent to the oxygen atoms are predicted to be key reactive sites.

Cycloaddition Reactions: The double bonds within the oxazine rings could potentially act as dienophiles or dienes in cycloaddition reactions, providing a pathway to even more complex polycyclic systems.

Advanced Stereochemical Control in Synthesis

The 2H- researchgate.netmdpi.comOxazino[3,4-b] researchgate.netbohrium.comoxazine scaffold can contain multiple stereocenters, particularly at the ring junction and on substituted positions. The control of stereochemistry is paramount for developing potential therapeutic agents.

Future synthetic efforts must address this challenge through:

Diastereoselective Synthesis: Employing substrate-controlled methods or chiral auxiliaries to favor the formation of one diastereomer over others. For related fused researchgate.netnih.govoxazino[2,3-b] researchgate.netnih.govoxazines, stereoselective annulation has been achieved, suggesting that similar success is possible. mdpi.com

Enantioselective Catalysis: The development of catalytic asymmetric methods is a highly desirable goal. Multifunctional catalysis, which has been used for the enantioselective synthesis of other oxazine derivatives, could provide a powerful tool for accessing single enantiomers of the target compound. nih.gov

Chiral Building Blocks: Utilizing enantiopure starting materials, such as those derived from carbohydrates or amino acids, to construct the heterocyclic core. nih.govrsc.orgdaneshyari.com

Integration into Complex Natural Product Architectures

While the 2H- researchgate.netmdpi.comOxazino[3,4-b] researchgate.netbohrium.comoxazine core itself has not been identified in nature, the individual oxazine motifs are present in a variety of natural products with significant biological activity. researchgate.netwikipedia.orgglobalresearchonline.net For instance, cinnabarine is a naturally occurring dioxazine derived from tryptophan. wikipedia.org Research should focus on using the novel fused scaffold as a building block to create analogues of these natural products. This "scaffold hopping" approach could lead to compounds with improved properties or novel mechanisms of action. The introduction of heteroatoms and heterocyclic units into natural product skeletons has been shown to enhance biological activity, making this a promising avenue for drug discovery. mdpi.com

Application of Machine Learning and AI in Design and Synthesis

Modern computational tools can significantly accelerate the development of 2H- researchgate.netmdpi.comOxazino[3,4-b] researchgate.netbohrium.comoxazine chemistry. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable in medicinal chemistry for both design and synthesis planning. nih.gov

Future applications in this area include:

Retrosynthetic Planning: AI-powered software can propose novel and unconventional synthetic routes that may not be obvious to human chemists. nih.gov These tools learn from vast reaction databases to predict viable chemical transformations.

Reaction Optimization: Machine learning models can predict optimal reaction conditions (e.g., catalyst, solvent, temperature), reducing the experimental effort required for optimization.

Virtual Screening and Property Prediction: AI can be used to design virtual libraries of 2H- researchgate.netmdpi.comOxazino[3,4-b] researchgate.netbohrium.comoxazine derivatives and predict their physicochemical properties and potential biological activities, helping to prioritize synthetic targets.

Computational Tool Application Area Potential Impact
Retrosynthesis AI Synthetic Route DesignDiscovery of novel, efficient, and non-obvious pathways to the target scaffold. nih.govacs.org
Reaction Prediction Models Condition OptimizationReduces experimental workload and accelerates the development of robust synthetic protocols.
Molecular Docking Target IdentificationPredicts binding affinity to biological targets, guiding the design of bioactive molecules.
ADMET Prediction Drug DevelopmentIn silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles.

Sustainability Considerations in 2H-Oxazino[3,4-b]oxazine Chemistry

Adhering to the principles of green chemistry is essential in modern synthetic research. nih.gov The development of synthetic routes for 2H- researchgate.netmdpi.comOxazino[3,4-b] researchgate.netbohrium.comoxazine should prioritize sustainability.

Key strategies include:

Green Solvents: Utilizing environmentally benign solvents like water, ethanol, or aqueous hydrotropic solutions, which have been successfully employed in the synthesis of naphthoxazines. bohrium.comtandfonline.comtandfonline.com

Catalyst Efficiency: Developing reactions that use non-toxic, earth-abundant metal catalysts or are catalyst-free.

Atom Economy: Designing synthetic pathways, such as multicomponent reactions, that maximize the incorporation of starting material atoms into the final product, minimizing waste. tandfonline.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. daneshyari.com

By focusing on these future research directions and tackling the associated synthetic challenges, the chemical community can pave the way for the exploration and application of the novel 2H- researchgate.netmdpi.comOxazino[3,4-b] researchgate.netbohrium.comoxazine heterocyclic system.

Concluding Remarks and Research Outlook

Summary of Key Academic Contributions

Academic research into oxazine (B8389632) derivatives has established them as a vital class of heterocyclic compounds with significant synthetic and biological potential. researchgate.netijnc.irmanipal.edu Key contributions that provide a framework for studying novel structures like 2H- nih.govresearchgate.netOxazino[3,4-b] nih.govresearchgate.netoxazine include:

Development of Synthetic Methodologies: A vast number of synthetic strategies for constructing oxazine rings have been reported. These range from classical methods like the Mannich reaction to modern, efficient techniques such as multi-component reactions (MCRs), microwave-assisted synthesis, and the use of nanocatalysts. researchgate.net The development of greener synthetic routes, often utilizing water as a solvent or catalyst-free conditions, represents a significant advance in the field. researchgate.net For instance, one-pot domino reactions have been successfully employed to create complex photochromic oxazine compounds in excellent yields. nih.gov

Investigation of Biological Activities: Oxazine derivatives are renowned for their diverse pharmacological profiles. ijnc.irdntb.gov.ua Extensive screening has revealed potent antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antimalarial activities in various substituted oxazines. ijnc.irdntb.gov.ua For example, certain 2H-benzo[b] nih.govresearchgate.netoxazine derivatives have been synthesized and identified as promising hypoxia-targeted compounds for cancer therapy. nih.gov This body of work underscores the high probability that novel fused oxazine systems could exhibit valuable biological properties.

Role as Synthetic Intermediates: The oxazine core is a versatile building block in organic synthesis. researchgate.netmanipal.edu The inherent reactivity of the oxazine ring, including its potential for ring-opening reactions, makes it a useful precursor for synthesizing a variety of other acyclic and heterocyclic molecules. researchgate.net

Persistent Challenges and Opportunities in Heterocyclic Chemistry

The synthesis and study of complex fused heterocycles like 2H- nih.govresearchgate.netOxazino[3,4-b] nih.govresearchgate.netoxazine present both persistent challenges and exciting opportunities for the field of heterocyclic chemistry.

Challenges:

Control of Regio- and Stereoselectivity: The construction of a fused system with multiple heteroatoms and defined stereocenters is a significant synthetic hurdle. Achieving high levels of regioselectivity during cyclization reactions to form the desired fused isomer over other possibilities requires carefully designed substrates and reaction conditions.

Green and Efficient Synthesis: While progress has been made, many existing synthetic methods for heterocycles still rely on harsh conditions, toxic solvents, or expensive metal catalysts. researchgate.net A major ongoing challenge is the development of more sustainable and atom-economical routes to these complex molecules.

Structural Elucidation: Unambiguously confirming the structure of novel, complex heterocyclic systems requires a sophisticated application of analytical techniques, including advanced 2D NMR spectroscopy and single-crystal X-ray diffraction.

Opportunities:

Discovery of Novel Bioactivities: The unique three-dimensional structure of a fused oxazino-oxazine system offers the potential for novel interactions with biological targets. researchgate.net Exploring the chemical space around this scaffold could lead to the discovery of new therapeutic agents with unique mechanisms of action, potentially overcoming existing drug resistance issues. ijnc.ir

Development of New Synthetic Reactions: The pursuit of a target molecule like 2H- nih.govresearchgate.netOxazino[3,4-b] nih.govresearchgate.netoxazine can stimulate the development of new synthetic transformations and cascade reactions, thereby enriching the toolkit of organic chemists. organic-chemistry.org

Exploration of Uncharted Chemical Space: Each new heterocyclic system that is synthesized and characterized opens up a new area of chemical space for exploration, with unpredictable but potentially revolutionary discoveries in medicine and materials.

Broader Implications for Organic Synthesis and Material Science Research

The investigation of novel heterocyclic cores such as 2H- nih.govresearchgate.netOxazino[3,4-b] nih.govresearchgate.netoxazine has implications that extend beyond the specific molecule itself, influencing the broader direction of organic synthesis and material science.

For Organic Synthesis: The synthesis of such a target molecule would serve as a benchmark for the state of the art in synthetic efficiency. It would likely require the strategic combination of multiple reaction steps, possibly in a one-pot or cascade fashion, pushing the boundaries of what is possible in the construction of molecular complexity. nih.gov The methodologies developed could then be applied to the synthesis of other complex natural products and pharmacologically active compounds. researchgate.net

For Material Science: Heterocyclic compounds containing nitrogen and oxygen are integral to the design of advanced materials. researchgate.net Research has shown that oxazine derivatives can possess interesting photochromic, photophysical, and lasing properties. researchgate.netnih.gov Therefore, a novel fused system like 2H- nih.govresearchgate.netOxazino[3,4-b] nih.govresearchgate.netoxazine could be a candidate for applications in:

Organic Electronics: As components in organic field-effect transistors (OFETs) or organic photovoltaic cells. researchgate.net

Smart Materials: The development of photochromic materials that change color upon exposure to light. nih.gov

High-Performance Polymers: Benzoxazine-based compounds are known precursors to high-performance thermosetting polymers with excellent thermal and mechanical stability. researchgate.net A novel fused oxazine could serve as a unique monomer to create polymers with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.